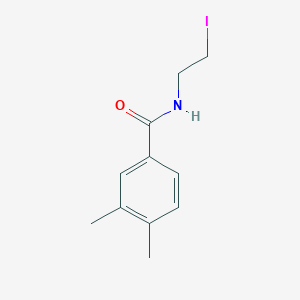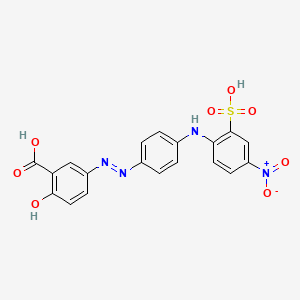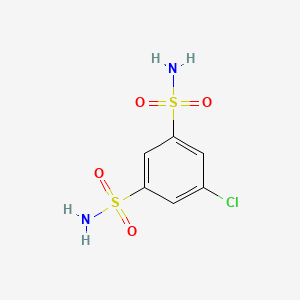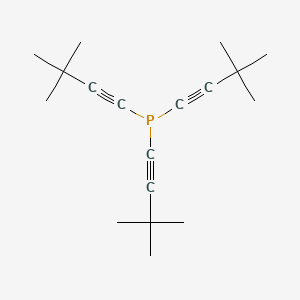
Beryllium--oxotungsten (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium–oxotungsten (1/1) is a compound that combines beryllium and tungsten with an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beryllium–oxotungsten (1/1) typically involves the reaction of beryllium oxide with tungsten oxide under controlled conditions. The reaction is carried out at high temperatures to facilitate the formation of the compound. The specific reaction conditions, such as temperature and pressure, are optimized to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of beryllium–oxotungsten (1/1) involves large-scale synthesis using similar methods as in the laboratory but with enhanced control over reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
Beryllium–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxygen bridge and the unique properties of beryllium and tungsten.
Common Reagents and Conditions
Common reagents used in reactions with beryllium–oxotungsten (1/1) include acids, bases, and other oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving beryllium–oxotungsten (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxides, while reduction reactions may yield lower oxidation state compounds.
Scientific Research Applications
Beryllium–oxotungsten (1/1) has several scientific research applications across various fields:
Chemistry: Used as a catalyst in certain chemical reactions due to its unique properties.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in medical imaging and as a component in certain medical devices.
Industry: Utilized in the development of advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of beryllium–oxotungsten (1/1) involves its interaction with molecular targets through the oxygen bridge. This interaction can influence various pathways, depending on the specific application. For example, in catalytic reactions, the compound may facilitate the transfer of electrons or atoms, thereby accelerating the reaction.
Comparison with Similar Compounds
Similar Compounds
Beryllium oxide: Shares the beryllium component but lacks the tungsten and oxygen bridge.
Tungsten oxide: Contains tungsten and oxygen but does not include beryllium.
Beryllium–tungsten alloys: Combinations of beryllium and tungsten without the specific oxygen bridge.
Uniqueness
Beryllium–oxotungsten (1/1) is unique due to the presence of both beryllium and tungsten connected by an oxygen bridge. This structure imparts distinct chemical and physical properties that are not observed in the individual components or their simple mixtures.
Properties
CAS No. |
18304-19-3 |
|---|---|
Molecular Formula |
BeOW |
Molecular Weight |
208.85 g/mol |
InChI |
InChI=1S/Be.O.W |
InChI Key |
KGMKAEDBBNSQBN-UHFFFAOYSA-N |
Canonical SMILES |
[Be].O=[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)



![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
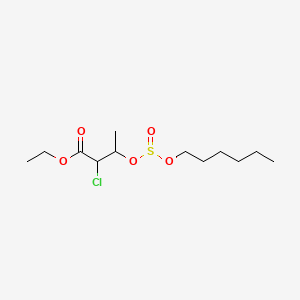
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)


